1,2-Indolizinedicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizine-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9(13)6-5-11-4-2-1-3-7(11)8(6)10(14)15/h1-5H,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVJZHLGKGHWEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2C=C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,2 Indolizinedicarboxylic Acid and Its Derivatives
Direct Synthesis Approaches to 1,2-Indolizinedicarboxylic Acid
The direct synthesis of this compound involves the construction of the core indolizine (B1195054) ring system with carboxylic acid functionalities at the 1 and 2 positions.
Classical Synthetic Routes to the Indolizine Core
Historically, the synthesis of the indolizine core has relied on several key reactions, which can be adapted to produce dicarboxylic acid derivatives. Common strategies involve the manipulation of pyridine (B92270) and pyrrole-based starting materials. chim.it
One of the most fundamental methods is the Tschitschibabin reaction . While traditionally used for simpler indolizines, modifications of this reaction can be envisioned to incorporate carboxylic acid groups. Another prevalent classical approach is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with suitable dipolarophiles. chim.itjbclinpharm.org For the synthesis of this compound, this would typically involve the reaction of a pyridinium ylide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247), which after hydrolysis of the resulting ester groups, would yield the desired dicarboxylic acid. jbclinpharm.org The Scholtz synthesis, which involves the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride, represents one of the earliest methods for creating the indolizine skeleton. jbclinpharm.org
| Classical Method | Key Reactants | Relevance to this compound |
| Tschitschibabin Reaction | 2-Alkylazaarenes and α-halocarbonyl compounds | Adaptable for precursors containing ester or nitrile groups that can be hydrolyzed to carboxylic acids. |
| 1,3-Dipolar Cycloaddition | Pyridinium ylides and electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) | A direct and widely used method to form the indolizine-1,2-dicarboxylate ester, a precursor to the diacid. jbclinpharm.org |
| Scholtz Synthesis | 2-Methylpyridine and acetic anhydride | Primarily for simpler indolizines, but demonstrates early core synthesis principles. jbclinpharm.org |
Modern and Green Chemistry Approaches in Indolizine Synthesis
In recent years, a shift towards more environmentally friendly and efficient synthetic methods has led to the development of modern approaches for indolizine synthesis. These methods often utilize transition-metal catalysis, microwave assistance, and solvent-free conditions to improve yields and reduce waste. mdpi.comnih.gov
For instance, copper-catalyzed reactions have been developed for the synthesis of indolizine derivatives. One such method involves a reaction between pyridines, acetophenones, and nitroalkenes under solvent-free conditions, providing high yields of the indolizine products. mdpi.com While not directly yielding the dicarboxylic acid, this highlights the potential of metal catalysis in forming the indolizine core, which could be adapted for precursors bearing the necessary functional groups.
Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times from hours or days to minutes. mdpi.com This technique can be applied to classical reactions like the 1,3-dipolar cycloaddition to enhance efficiency. Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, aligns with the principles of green chemistry by minimizing purification steps and solvent usage. organic-chemistry.org
Synthesis of Substituted this compound Derivatives
The synthesis of substituted derivatives of this compound allows for the fine-tuning of the molecule's properties for various applications.
Strategies for Functional Group Incorporation and Modification
The incorporation of various functional groups onto the indolizine scaffold can be achieved through several strategies. One approach is to start with pre-functionalized precursors. For example, using a substituted pyridine in the initial cyclization reaction will result in a correspondingly substituted indolizine.
Post-synthetic modification of the indolizine ring is another powerful technique. researchgate.net Electrophilic substitution reactions such as nitration, halogenation, and acylation can introduce functional groups at specific positions on the indolizine ring. chim.it For instance, diazo coupling typically occurs at the 3-position, and if that is blocked, at the 1-position. jbclinpharm.org The resulting functional groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions.
The synthesis of N'-substituted hydrazides of indolizine-2-carboxylic acid demonstrates the modification of the carboxylic acid group itself. nih.gov This involves the initial formation of the indolizine-2-carboxylic acid, which is then coupled with various substituted hydrazines. researchgate.net
| Functionalization Strategy | Description | Example |
| Use of Functionalized Precursors | Starting with substituted pyridines or other initial reactants to build the desired substitution pattern into the final product. | Using a 4-methylpyridine (B42270) in a cycloaddition reaction to yield a methyl-substituted indolizine. |
| Electrophilic Substitution | Introduction of functional groups onto the pre-formed indolizine ring. | Nitration of an indolizine to introduce a nitro group, which can be a precursor for other functionalities. chim.it |
| Modification of Existing Groups | Chemical transformation of functional groups already present on the indolizine scaffold. | Conversion of a carboxylic acid group to an amide or ester. nih.govnih.gov |
Multi-component and Cascade Reactions in Indolizine Derivatization
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains significant portions of all the reactants, offer an efficient route to highly substituted indolizines. researchgate.net An example is the one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org
Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need for isolating intermediates. nih.gov These reactions are highly atom- and step-economical. A palladium-catalyzed arylation/cyclization cascade provides access to highly functionalized N-fused pyrroloheterocycles, including indolizines. organic-chemistry.org Similarly, a one-pot cascade synthesis involving carboxylic acid reductase, ω-transaminase, and imine reductase biocatalysts has been used to produce substituted piperidines and pyrrolidines, showcasing the potential of enzymatic cascades in heterocyclic synthesis. researchgate.net
Stereoselective and Asymmetric Synthesis of Indolizine Scaffolds
The synthesis of chiral indolizine scaffolds is of great interest, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com This can be achieved by using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For example, organocatalytic [4+2] cycloaddition reactions have been developed for the synthesis of chiral spirocyclic scaffolds containing 1,2-oxazinane (B1295428) and hexahydropyridazine (B1330357) rings. nih.gov While not directly producing indolizines, these methods demonstrate the potential of organocatalysis in constructing complex chiral heterocyclic systems.
The combination of biocatalysis and homogeneous catalysis offers another avenue for asymmetric synthesis. For instance, the synthesis of (S)-2-indolinecarboxylic acid, a key pharmaceutical intermediate, has been achieved on a large scale using an enzyme-catalyzed step followed by a copper-catalyzed ring closure. researchgate.net This highlights the potential of chemoenzymatic cascades in producing enantiomerically pure heterocyclic compounds. The principles of stereoselective reactions, where one stereoisomer is formed preferentially over another, are central to these advanced synthetic strategies. youtube.com
Catalytic Methods in the Synthesis of this compound Systems
Catalytic strategies offer significant advantages in the synthesis of indolizine derivatives, including increased efficiency, milder reaction conditions, and enhanced selectivity compared to classical methods. These approaches can be broadly categorized into transition metal-catalyzed processes and metal-free catalytic systems.
Transition metals such as palladium, copper, gold, and rhodium have been extensively utilized in the construction of the indolizine framework. These metals can activate various functional groups, facilitating the key bond-forming reactions required for ring closure. While direct catalytic synthesis of this compound is not extensively documented, numerous methods for the synthesis of its ester derivatives, which are direct precursors, have been reported.
Copper-catalyzed reactions are particularly prevalent in indolizine synthesis. For instance, a copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates provides a route to C-1 oxygenated indolizines. organic-chemistry.org This methodology could potentially be adapted to yield 1,2-dicarboxylate derivatives by employing appropriately substituted starting materials. Another copper-catalyzed approach involves a one-pot reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions, leading to diversified indolizine derivatives. organic-chemistry.org
Palladium catalysis has also proven to be a powerful tool. A notable example is the palladium-catalyzed arylation/cyclization cascade of propargylic esters with aryl halides, which furnishes highly functionalized N-fused pyrroloheterocycles, including indolizines. organic-chemistry.org The choice of phosphine (B1218219) ligand in these reactions is often crucial for controlling the regioselectivity. organic-chemistry.org
Gold and rhodium catalysts have been employed in the synthesis of C-2 substituted indolizines through the cycloisomerization of propargyl-substituted heterocycles. organic-chemistry.org These methods proceed via an alkyne-vinylidene isomerization and can tolerate a variety of functional groups.
Table 1: Examples of Transition Metal-Catalyzed Synthesis of Indolizine Derivatives
| Catalyst | Starting Materials | Reaction Type | Product | Yield (%) | Ref. |
| Cu(I) | 2-Pyridyl-substituted propargylic acetates | Cycloisomerization | C-1 oxygenated indolizines | - | organic-chemistry.org |
| Cu(I) | Pyridines, methyl ketones, alkenoic acids | One-pot cycloaddition/oxidation | Diversified indolizines | Good | organic-chemistry.org |
| Pd(II) | Propargylic esters, aryl halides | Arylation/cyclization cascade | Functionalized N-fused pyrroloheterocycles | Very Good | organic-chemistry.org |
| Au(I) | Propargyl-substituted heterocycles | Cycloisomerization | C-2 substituted N-heterocycles | - | organic-chemistry.org |
In recent years, there has been a growing interest in the development of metal-free and organocatalytic methods for the synthesis of indolizines. These approaches avoid the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.
A prominent metal-free method involves the one-pot reaction of α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as an oxidant. organic-chemistry.org This strategy proceeds through a 1,3-dipolar cycloaddition followed by oxidative dehydrogenation and offers high yields of multisubstituted indolizines. organic-chemistry.org By selecting an appropriate α-halo carbonyl compound and an electron-deficient alkene bearing ester functionalities, this method could be a viable route to 1,2-indolizinedicarboxylates.
Another metal-free approach is the domino Michael/SN2/aromatization reaction between 2-pyridylacetates and bromonitroolefins. nih.gov This reaction proceeds under mild conditions and tolerates a wide range of substituents, providing functionalized indolizines in moderate to excellent yields. nih.gov
Acid catalysis has also been successfully employed in the metal-free synthesis of indolizine derivatives. nih.gov For instance, a two-component reaction catalyzed by an acid can efficiently form the indolizine ring in a one-step process. nih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and can be applied to the construction of chiral indolizine frameworks. While specific applications to this compound are not detailed in the provided results, the principles of organocatalysis are broadly applicable. For example, chiral phosphoric acids have been used to catalyze the asymmetric synthesis of arylindolyl indolin-3-ones, demonstrating the potential of organocatalysis in creating stereochemically complex heterocyclic systems. rsc.org
Table 2: Examples of Metal-Free and Organocatalytic Synthesis of Indolizine Derivatives
| Catalyst/Reagent | Starting Materials | Reaction Type | Product | Yield (%) | Ref. |
| TEMPO/Na₂CO₃ | α-Halo carbonyls, pyridines, electron-deficient alkenes | One-pot cycloaddition/oxidation | Multisubstituted indolizines | Up to 98 | organic-chemistry.org |
| Na₂CO₃ | 2-Pyridylacetates, bromonitroolefins | Domino Michael/SN2/aromatization | Functionalized indolizines | Up to 99 | nih.gov |
| Acid | Two-component reaction | Ring formation | Indolizine derivatives | 8-95 | nih.gov |
Note: The yields are as reported in the literature.
Elucidation of Reaction Mechanisms in 1,2 Indolizinedicarboxylic Acid Chemistry
Mechanistic Investigations of Formation Reactions
The formation of the indolizine (B1195054) core, the parent structure of 1,2-indolizinedicarboxylic acid, can be achieved through several mechanistic routes. These pathways often involve the construction of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions are a cornerstone in the synthesis of the indolizine framework. A common strategy involves the intramolecular cyclization of a pyridinium (B92312) salt bearing a suitable nucleophilic carbon. For instance, the reaction of 2-alkylpyridines with α-brominated nitroalkenes can proceed through a cascade Michael addition/intramolecular SN2/aromatization sequence to afford polysubstituted indolizines. acs.org The proposed mechanism initiates with a Michael addition of the 2-alkylpyridine derivative to the bromonitroolefin, followed by tautomerization. Subsequently, an intramolecular nucleophilic substitution occurs, leading to the formation of a cyclic intermediate which then eliminates the nitro group to yield the final indolizine product. acs.org
Another example involves the conversion of 2-aryl-6-cyano-7-methyl-5-indolizinones to 2-aryl-5-chloro-6-cyano-7-methylindolizines. These 5-chloroindolizines can then readily undergo nucleophilic substitution at the C5 position, providing a route to various 5-functionalized indolizines. researchgate.net The mechanism involves the displacement of the chloride leaving group by a nucleophile. Furthermore, a copper-assisted Finkelstein reaction, a type of nucleophilic substitution, has been employed for the synthesis of 9-iodo-substituted pentathiepino[6,7-a]indolizines, starting from the corresponding bromo-substituted derivative. nih.gov
Cycloaddition Reaction Mechanisms
Cycloaddition reactions, particularly [3+2] and [8+2] cycloadditions, are powerful methods for constructing the indolizine ring system. The [3+2] cycloaddition of pyridinium ylides with dipolarophiles, such as activated alkenes and alkynes, is a widely utilized strategy. chim.itrsc.org This reaction typically proceeds through the formation of a pyridinium ylide intermediate, generated from a pyridine and an α-halo carbonyl compound, which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkene or alkyne. organic-chemistry.org Subsequent oxidative aromatization of the initial cycloadduct yields the indolizine. organic-chemistry.org
The [8+2] cycloaddition, where the indolizine ring acts as an 8π component, offers a direct route to cycl[3.2.2]azines. mdpi.comdntb.gov.ua The mechanism of this reaction can be complex and may proceed through either a concerted one-step process or a stepwise pathway involving zwitterionic or even biradical intermediates. mdpi.com Theoretical calculations are often employed to elucidate the exact nature of the transition state and intermediates in these reactions. researchgate.net
The table below summarizes some examples of cycloaddition reactions used in indolizine synthesis.
| Reactants | Reaction Type | Key Mechanistic Features | Product | Reference(s) |
| Pyridinium ylide and electron-deficient alkene | [3+2] Cycloaddition | Formation of a pyridinium ylide intermediate, followed by 1,3-dipolar cycloaddition and oxidative aromatization. | Substituted Indolizine | chim.itorganic-chemistry.org |
| Indolizine and acetylene (B1199291) derivative | [8+2] Cycloaddition | Indolizine acts as an 8π component. Can be a concerted or stepwise process. | Cycl[3.2.2]azine | mdpi.comdntb.gov.ua |
| Isoquinolinium/quinolinium salts and 1-bromoethene-1-sulfonyl fluoride | [3 + 2] Cycloaddition | Driven by Et3N and DDQ. | Indolizine-based heterocyclic sulfonyl fluorides | rsc.org |
Radical and Electron Transfer Processes
Radical-induced synthetic approaches have gained increasing attention for the construction of the indolizine skeleton due to their efficiency in forming C-C and C-X bonds. rsc.orgresearchgate.net These reactions often involve the generation of a radical species that undergoes cyclization to form the indolizine ring. For example, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to synthesize methylthio-substituted indolizines. researchgate.netrsc.org
Another strategy involves a radical cascade cyclization/aromatization reaction of an enaminone with pyridine, mediated by B2pin2, under metal-free conditions. organic-chemistry.org Electron transfer processes can also play a role in indolizine synthesis. For instance, the photophysical properties of some indolizine derivatives can be predicted by considering charge transfer processes, highlighting the importance of electron transfer in their electronic structure and reactivity. researchgate.net
Mechanistic Studies of Transformation Reactions Involving Carboxyl Groups
The carboxyl groups at the 1- and 2-positions of this compound are key functional handles for further synthetic transformations. One of the most fundamental reactions is decarboxylation. The mechanism of decarboxylation of indolizine-2-carboxylic acids has been studied, and it is often a key step in the synthesis of simpler indolizine derivatives. mdpi.com For example, 2-MeS-3-COOR substituted indolizines can be hydrolyzed and subsequently decarboxylated to yield the corresponding 2-methylthioindolizines. mdpi.com
The transformation of the carboxyl groups can also involve their conversion into other functional groups, such as esters or amides, through standard esterification and amidation reactions. The mechanisms of these reactions are well-established in organic chemistry and typically involve nucleophilic acyl substitution.
Kinetic and Thermodynamic Analysis of Reaction Pathways
The outcome of a chemical reaction is determined by the interplay of kinetics and thermodynamics. In the context of indolizine synthesis, understanding the kinetic and thermodynamic parameters of different reaction pathways is crucial for optimizing reaction conditions and predicting product distributions. nih.gov
For example, in the Diels-Alder reaction, the formation of endo and exo isomers can be under either kinetic or thermodynamic control. nih.gov At lower temperatures, the kinetically favored product is often formed faster, while at higher temperatures, the reaction may reach equilibrium, favoring the thermodynamically more stable product. nih.gov Reaction progress kinetic analysis and linear free energy relationship studies can be employed to quantify the reversibility of a reaction and correlate it with substrate properties. rsc.orgresearchgate.net
Computational methods, such as Density Functional Theory (DFT) calculations, are invaluable tools for studying the thermodynamics and kinetics of reaction pathways. researchgate.netresearchgate.net These calculations can provide insights into the relative energies of reactants, intermediates, transition states, and products, allowing for the prediction of reaction feasibility and selectivity. researchgate.net For instance, DFT calculations have been used to investigate the potential energy surface of the reaction between model compounds leading to indolizine formation, providing Gibbs free energies for the different steps. researchgate.net
The table below presents a hypothetical comparison of kinetic and thermodynamic data for two competing pathways in indolizine synthesis.
| Reaction Pathway | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Rate Constant (k) at 298 K | Equilibrium Constant (Keq) at 298 K |
| Pathway A (Kinetic Product) | Lower | Less Negative | Higher | Lower |
| Pathway B (Thermodynamic Product) | Higher | More Negative | Lower | Higher |
Role of Reaction Intermediates in Indolizine Chemistry
Reaction intermediates are transient species that are formed during a chemical reaction and are crucial in determining the final product. In indolizine chemistry, several types of intermediates have been identified or proposed.
Pyridinium ylides are key intermediates in the [3+2] cycloaddition reactions leading to indolizines. chim.itorganic-chemistry.org These 1,3-dipoles are typically generated in situ and react rapidly with dipolarophiles.
Carbene intermediates have also been suggested in certain indolizine-forming reactions. researchgate.net For example, the reaction of a pyridine derivative with benzyne (B1209423) can lead to a polycyclic product via a carbene intermediate, which undergoes a 1,5-C–H insertion. researchgate.net Similarly, the reaction of another pyridine derivative with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is proposed to proceed through a carbene intermediate that undergoes a 1,2-C–H insertion to furnish the indolizine. researchgate.net
Zwitterionic and biradical intermediates may be involved in the stepwise mechanisms of [8+2] cycloaddition reactions of indolizines. mdpi.com The nature of the substituents on the indolizine and the dienophile can influence whether the reaction proceeds through a concerted or a stepwise pathway involving these intermediates. mdpi.com
Spiroindolenines are proposed as key intermediates in Pictet-Spengler-type reactions, which can be used to synthesize tetrahydro-β-carbolines. researchgate.net Mechanistic studies have shown that spiroindolenines can be formed and undergo ring-expansive migration to yield the final products, providing insight into the reaction mechanism. researchgate.net
The following table lists some important reaction intermediates in indolizine chemistry.
| Intermediate | Reaction Type | Role | Reference(s) |
| Pyridinium Ylide | [3+2] Cycloaddition | Acts as a 1,3-dipole that reacts with a dipolarophile. | chim.itorganic-chemistry.org |
| Carbene | C-H Insertion | Undergoes intramolecular C-H insertion to form the indolizine ring. | researchgate.net |
| Zwitterion/Biradical | [8+2] Cycloaddition | Intermediates in the stepwise mechanism of the cycloaddition. | mdpi.com |
| Spiroindolenine | Pictet-Spengler type reaction | Undergoes ring-expansive migration to form tetrahydro-β-carbolines. | researchgate.net |
Computational Chemistry and Theoretical Investigations of 1,2 Indolizinedicarboxylic Acid
Quantum Chemical Studies on Molecular Structure and Reactivity
Quantum chemical methods, with a strong emphasis on Density Functional Theory (DFT), are foundational for elucidating the intrinsic properties of molecules. These theoretical studies provide deep insights into the electronic nature of a compound and its probable behavior in chemical reactions.
Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)
The reactivity of a molecule is fundamentally governed by its electronic landscape. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating capability, whereas the LUMO's energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, serves as a crucial indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. A narrower gap is generally associated with higher chemical reactivity and increased polarizability. For 1,2-Indolizinedicarboxylic acid, the HOMO is expected to be distributed across the π-electron system of the indolizine (B1195054) ring. The LUMO would also be associated with this aromatic system, likely with significant contributions from the electron-withdrawing carboxylic acid groups.
Table 1: Example Frontier Molecular Orbital Energies for Various Organic Compounds This table presents illustrative data from related molecules to demonstrate the output of FMO analysis, as specific values for this compound are not available in the searched literature.
| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |
| p-Nitroaniline | Data not available | Data not available | 3.8907 |
| p-Isopropylaniline | Data not available | Data not available | 5.2968 |
| p-Aminoaniline | Data not available | Data not available | 4.6019 |
Source:
Another vital tool for understanding chemical behavior is the Molecular Electrostatic Potential (MEP) surface, which maps the charge distribution across a molecule. This map is instrumental in predicting the most likely sites for electrophilic and nucleophilic attacks. The MEP surface employs a color gradient where red signifies electron-rich regions (negative potential), which are susceptible to attack by electrophiles, and blue denotes electron-poor regions (positive potential), which are vulnerable to attack by nucleophiles. In the case of this compound, the MEP would display a negative potential around the oxygen atoms of the carboxylic acid groups, identifying them as prime sites for interacting with electrophiles or forming hydrogen bonds. Conversely, positive potential would likely be concentrated around the acidic protons of the carboxyl groups and possibly on certain hydrogen atoms attached to the aromatic ring.
Conformational Analysis and Energetics
The structure of this compound features two carboxylic acid groups attached to the indolizine ring, which can rotate around their single bonds. This flexibility allows the molecule to adopt multiple spatial arrangements, or conformations. Conformational analysis is a computational process that systematically explores these different arrangements to identify the most stable, lowest-energy structures. Such calculations are vital because the macroscopic properties of the compound are often a weighted average of several low-energy conformers. Computational models can determine the relative energies of these conformers, offering insights into the molecule's geometric preferences and structural flexibility. For example, analysis would determine the most stable orientation of the two carboxyl groups relative to each other and to the plane of the indolizine ring to find the global energy minimum.
Reaction Mechanism Simulations and Pathway Prediction
Computational chemistry plays a crucial role in elucidating the step-by-step pathways of chemical reactions. For the synthesis of many indolizine derivatives, 1,3-dipolar cycloaddition reactions are a common and effective strategy. DFT calculations can be employed to model these complex reactions, pinpoint the transition state structures, and compute the activation energies. This information allows chemists to understand and predict the regioselectivity of a reaction, explaining why one product isomer is formed preferentially over others. For instance, in the synthesis of certain phenylindolizines, DFT studies have revealed that the reaction follows an asynchronous concerted pathway, with the regioselectivity being governed by FMO coefficients. Similar computational simulations could be applied to forecast the most efficient synthetic routes to this compound or to model its subsequent chemical transformations, such as esterification or decarboxylation reactions.
Theoretical Calculations of Spectroscopic Parameters
Computational methods are capable of predicting a variety of spectroscopic parameters, which is an invaluable aid in structure verification. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), which helps in understanding the nature of electronic transitions within the molecule. Furthermore, the vibrational frequencies corresponding to IR and Raman spectra can be computed for the molecule's optimized geometry. A comparison of these theoretically calculated spectra with experimental data is a standard procedure for confirming a molecule's structure and for assigning specific vibrational bands to the corresponding functional groups. Additionally, these calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei, which are indispensable for the detailed elucidation of molecular structures in solution.
Solvent Effects and Intermolecular Interactions in Computational Models
In the real world, chemical reactions and spectroscopic measurements are almost always conducted in a solvent, and the surrounding solvent molecules can markedly influence a solute's properties. Computational chemistry can account for these crucial solvent effects through two main approaches: implicit models, where the solvent is represented as a continuous medium with a specific dielectric constant, or explicit models, where individual solvent molecules are included in the calculation. Incorporating solvent effects is essential for the accurate prediction of properties such as absorption spectra and reaction energetics in solution. For a polar molecule like this compound, interactions with polar solvents such as water or methanol (B129727) would be particularly significant, influencing both its preferred conformation and its electronic properties through mechanisms like hydrogen bonding and dielectric screening.
Development and Application of Computational Models for Indolizine Systems
The development and application of computational models for the indolizine class of compounds have become an integral part of modern chemical research. These models, which are predominantly based on DFT, empower researchers to investigate structure-property relationships across a vast array of derivatives. By systematically altering the substituents on the indolizine core in silico, chemists can efficiently screen numerous candidate molecules for desired electronic, optical, or pharmaceutical properties before committing to potentially laborious and expensive synthetic work. As an example, computational models have been successfully utilized to design novel indolizine derivatives with targeted anti-proliferative activities by studying how different functional groups affect their binding and interaction with biological targets. This body of established computational frameworks provides a robust foundation for future theoretical investigations that could be focused specifically on this compound and its unique potential applications.
Applications of 1,2 Indolizinedicarboxylic Acid and Its Derivatives in Advanced Organic Synthesis
Utilization as Synthetic Intermediates and Building Blocks
The 1,2-indolizinedicarboxylic acid framework, often in the form of its more reactive ester derivatives such as dimethyl or diethyl 1,2-indolizinedicarboxylate, is a versatile platform in organic synthesis. These compounds serve as crucial synthetic intermediates, providing a foundational structure that can be extensively modified. The electron-rich nature of the indolizine (B1195054) ring system, combined with the electron-withdrawing carboxylate groups at the 1 and 2-positions, imparts unique reactivity to the molecule. This allows for selective functionalization at various positions of the heterocyclic core.
The inherent structure of these diesters makes them ideal building blocks for the assembly of polycyclic systems. The presence of two ester groups offers multiple points for further chemical transformations, including reduction, amidation, or participation in condensation reactions. This adaptability enables chemists to construct a diverse library of complex molecules from a common indolizine precursor. The strategic placement of the dicarboxylic acid moieties allows for the controlled introduction of new rings and functional groups, highlighting their importance as foundational scaffolds in synthetic strategies aimed at creating novel compounds with potential biological or material science applications.
Role in the Synthesis of Complex Heterocyclic Compounds
A paramount application of this compound derivatives is in the synthesis of complex, fused heterocyclic systems. A notable example is their use in cycloaddition reactions to form cycl[3.2.2]azines. These reactions typically involve the treatment of an indolizine-1,2-dicarboxylate with a potent dienophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD).
This transformation proceeds via an [8π+2π] cycloaddition, where the indolizine acts as the 8π component and the alkyne as the 2π component. The reaction leads to the formation of a new six-membered ring, resulting in the tricyclic cycl[3.2.2]azine core. This reaction is a powerful method for rapidly increasing molecular complexity from a relatively simple starting material. The unique electronic properties of the indolizine ring facilitate this type of cycloaddition, which is a key step in accessing this class of nitrogen-fused polycycles. rsc.org
The resulting cycl[3.2.2]azine derivatives are themselves valuable compounds with interesting photophysical properties and potential applications in materials science. The specific substitution pattern on the initial indolizine and the choice of dienophile allow for the synthesis of a variety of substituted cyclazines.
Table 1: Synthesis of Cycl[3.2.2]azine Derivatives from Indolizine Precursors
| Indolizine Reactant | Dienophile | Product | Reaction Type |
|---|---|---|---|
| Dimethyl 1,2-indolizinedicarboxylate | Dimethyl acetylenedicarboxylate (DMAD) | Tetramethyl cycl[3.2.2]azine-1,2,3,4-tetracarboxylate | [8π+2π] Cycloaddition |
| Diethyl 1,2-indolizinedicarboxylate | Methyl propiolate | Substituted cycl[3.2.2]azine tricarboxylate | [8π+2π] Cycloaddition |
Development of Novel Synthetic Methodologies Employing this compound Scaffolds
The reactivity of the this compound scaffold has been harnessed to develop novel synthetic methodologies. The [8π+2π] cycloaddition reaction to form cycl[3.2.2]azines is a prime example of a methodology built upon the intrinsic properties of this scaffold. researchgate.netacs.org This reaction provides a reliable and efficient route to a class of compounds that would be difficult to synthesize through other means.
Furthermore, the cycl[3.2.2]azine products derived from this compound can undergo further functionalization, opening up new avenues for synthetic exploration. For instance, the dinitrile derivatives of 3-arylcycl[3.2.2]azine-1,2-dicarboxylic acids have been synthesized, and their subsequent reactions, such as unexpected chlorination at the 4-position, have been studied. acs.org These follow-up reactions on the cyclazine core, which is directly accessed from the indolizine scaffold, represent an extension of the synthetic utility of the initial building block.
Research in this area continues to explore the scope of these cycloaddition reactions, employing a wider range of dienophiles and substituted indolizines to create a diverse array of polycyclic aromatic compounds. The development of organocatalytic methods for these transformations, aiming for enantioselective synthesis of chiral cycl[3.2.2]azines, represents a significant advancement in this field. researchgate.netacs.org
Catalytic Applications of Indolizine Derivatives in Organic Transformations
While the synthesis of indolizine derivatives has been extensively studied using various catalytic methods, including metal-free and metal-catalyzed approaches, the application of indolizine derivatives themselves as catalysts is a less explored area. acs.orgresearchgate.netnih.gov However, the inherent electronic and structural features of the indolizine nucleus suggest potential for its derivatives to act as ligands in metal-based catalysis or as organocatalysts.
For example, indolizine derivatives can be functionalized with groups that can coordinate to metal centers. The resulting metal complexes could potentially catalyze a range of organic transformations. The tunable electronic properties of the indolizine ring, modified by substituents, could influence the activity and selectivity of the metallic catalytic center. While specific examples utilizing this compound derivatives as catalysts are not widely reported in current literature, the broader class of N-heterocyclic compounds is known for its role in catalysis.
In the realm of organocatalysis, a Brønsted acid-catalyzed C3-alkylation of indolizines has been developed, demonstrating the ability of the indolizine core to participate in and be modified by catalytic processes. rsc.orgresearchgate.net This points towards the potential for designing chiral indolizine derivatives that could act as organocatalysts for various asymmetric transformations. The development of indolizine-based catalysts remains an area with significant potential for future research.
Advanced Spectroscopic and Analytical Methodologies in the Study of 1,2 Indolizinedicarboxylic Acid
High-Resolution Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 1,2-Indolizinedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical data.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the five protons on the indolizine (B1195054) ring. The chemical shifts of these protons are influenced by the electron-withdrawing carboxylic acid groups and the nitrogen atom in the heterocyclic system. The acidic protons of the two carboxyl groups would typically appear as a broad singlet at a very downfield chemical shift, often in the range of 10-13 ppm, although this signal can be exchangeable with deuterium (B1214612) oxide (D₂O). nih.gov Protons on the pyridine-derived portion of the ring would appear at lower field than those on the pyrrole-derived portion. psu.edu
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for all ten carbon atoms in the indolizine dicarboxylic acid structure. The two carbonyl carbons of the carboxylic acids are the most deshielded, typically appearing in the 165-185 ppm region. The carbons of the indolizine ring would have chemical shifts characteristic of this heterocyclic system, with C-1 and C-2 being significantly downfield due to the attached carboxyl groups. psu.edu
| Atom Type | Predicted Chemical Shift Range (ppm) | Notes |
|---|---|---|
| Carboxyl Protons (-COOH) | 10.0 - 13.0 | Broad singlet, disappears upon D₂O exchange. |
| Indolizine Ring Protons (H-3 to H-8) | 7.0 - 9.0 | Complex splitting patterns (multiplets, doublets, triplets) depending on position and coupling. |
| Carboxyl Carbons (-C OOH) | 165 - 185 | Most downfield signals in the ¹³C spectrum. |
| Indolizine Ring Carbons | 100 - 150 | Specific shifts depend on proximity to nitrogen and carboxyl groups. C-1 and C-2 would be at the lower end of this range. psu.edu |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption bands would be those associated with the carboxylic acid groups.
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid would appear between 1680-1740 cm⁻¹. The exact position can be influenced by conjugation with the indolizine ring and hydrogen bonding.
C-H and Ring Vibrations: Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations from the indolizine ring would appear in the 1450-1650 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1740 | Strong, Sharp |
| Indolizine Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Indolizine Ring | C=C / C=N Stretch | 1450 - 1650 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to confirm the molecular weight and aspects of the structure.
Molecular Ion (M⁺): The molecular ion peak would correspond to the exact molecular weight of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Common fragmentation pathways for dicarboxylic acids include the loss of water (M-18), carbon monoxide (M-28), and a carboxyl group (M-45). The stability of the indolizine ring would likely result in fragments where the heterocyclic core remains intact.
| Fragment Ion | Proposed Loss | Expected m/z |
|---|---|---|
| [C₁₀H₇NO₄]⁺ | - | 205.0375 (Exact Mass) |
| [C₁₀H₅NO₃]⁺ | Loss of H₂O | 187.0269 |
| [C₉H₇NO₂]⁺ | Loss of COOH | 161.0477 |
| [C₉H₇NO₃]⁺ | Loss of CO | 177.0426 |
Crystallographic Analysis and Solid-State Structure Elucidation
While spectroscopy reveals the connectivity of atoms, single-crystal X-ray diffraction provides the definitive, three-dimensional structure of the molecule in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and torsional angles.
A key aspect of the crystal structure would be the intermolecular interactions. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. researchgate.net In this case, the two carboxylic acid groups could lead to the formation of extended hydrogen-bonding networks, such as chains or sheets, which dictate the crystal packing. researchgate.netmdpi.com Crystallographic analysis would confirm the planarity of the indolizine ring system and reveal how the carboxylic acid groups are oriented relative to it. This information is crucial for understanding solid-state properties and designing crystalline materials. mdpi.com
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Intermolecular Interactions | Identification and geometric characterization of hydrogen bonds, π-stacking, and other non-covalent forces. mdpi.com |
| Absolute Configuration | Determination of the absolute stereochemistry for chiral molecules if a suitable heavy atom is present or through anomalous dispersion. rsc.org |
Chromatographic and Separation Techniques for Isolation and Purification
Chromatographic methods are indispensable for the isolation of this compound from a reaction mixture and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for both analysis and purification. Due to the polar nature of the two carboxylic acid groups, reversed-phase HPLC (using a nonpolar stationary phase like C18) would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure the carboxylic acid groups are protonated, leading to better peak shape and retention. longdom.org
Derivatization: For enhanced detection or to modify chromatographic behavior, the carboxylic acid groups can be derivatized, for example, by converting them to esters. This increases the hydrophobicity of the molecule, which can be advantageous for certain separation methods. researchgate.netnih.gov
Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a synthesis or to quickly assess the number of components in a mixture. A polar stationary phase (like silica (B1680970) gel) would be used with a mobile phase consisting of a mixture of polar and nonpolar solvents to achieve separation.
| Parameter | Typical Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid). longdom.org |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (wavelength determined by the UV absorbance maximum of the indolizine chromophore) |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Future Directions and Emerging Research Avenues in 1,2 Indolizinedicarboxylic Acid Chemistry
Exploration of Novel Reactivity Patterns
The reactivity of the 1,2-indolizinedicarboxylic acid core is ripe for in-depth investigation. While the general reactivity of indolizines is understood, the electronic influence of the two electron-withdrawing carboxylic acid groups at the 1 and 2-positions is expected to significantly modulate the molecule's behavior in chemical transformations. Future research should systematically explore electrophilic and nucleophilic substitution reactions, paying close attention to the regioselectivity dictated by these functional groups.
Furthermore, the dicarboxylic acid moiety opens up avenues for unique intramolecular and intermolecular reactions. For instance, the formation of cyclic anhydrides, imides, and esters could lead to novel molecular architectures with constrained conformations. The development of selective mono- and di-functionalization reactions will be crucial for the synthesis of complex derivatives. This includes selective esterification, amidation, or reduction of one or both carboxylic acid groups.
Transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent another promising area. Investigating the direct C-H activation of the indolizine (B1195054) core in the presence of the dicarboxylic acid functionality could provide efficient pathways to novel substituted derivatives. The development of methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on the this compound scaffold would significantly expand its synthetic utility.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms is a key step towards enhancing efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. nih.gov For the synthesis of the indolizine core, which often involves multi-step sequences, a modular flow setup could enable the telescoping of reactions, minimizing manual handling and purification steps. nih.gov
Automated synthesis platforms, which combine robotics with software-controlled reaction execution, can accelerate the exploration of the chemical space around the this compound scaffold. nih.govresearchgate.net By systematically varying starting materials and reaction conditions, these systems can rapidly generate libraries of derivatives for biological screening or materials testing. nih.govresearchgate.net The development of cartridge-based automated synthesizers, where reagents for specific transformations are pre-packaged, could further simplify the synthesis of this compound analogues. chimia.chrsc.org
Table 1: Potential Advantages of Flow Chemistry and Automated Synthesis for this compound Derivatives
| Feature | Benefit in this compound Synthesis |
| Precise Control | Improved yields and selectivity in functional group manipulations. |
| Enhanced Safety | Handling of potentially hazardous reagents in a closed system. |
| Scalability | Facile transition from laboratory-scale to pilot-plant production. |
| High-Throughput Experimentation | Rapid optimization of reaction conditions and library synthesis. |
| Reproducibility | Consistent product quality through standardized protocols. |
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the synthesis and exploring the properties of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of different positions on the indolizine ring, aiding in the design of regioselective reactions. researchgate.net Such calculations can also elucidate reaction mechanisms, helping to optimize conditions and identify potential side products.
Furthermore, computational tools can be used to predict the physicochemical properties of novel this compound derivatives, such as their solubility, lipophilicity, and electronic properties. This predictive capability is invaluable in the context of drug discovery and materials science, allowing for the in-silico screening of virtual libraries before committing to synthetic efforts. Molecular docking simulations can also be used to predict the binding affinity of these compounds to biological targets, prioritizing the synthesis of the most promising candidates.
Sustainable and Green Chemical Synthesis of Indolizine Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound and its derivatives, future research will focus on developing more environmentally benign synthetic methods. This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalyst systems that are abundant, non-toxic, and recyclable. nih.gov
One promising approach is the use of biocatalysis. Enzymes, such as lipases, have been shown to catalyze the formation of the indolizine ring in aqueous media, offering a mild and selective alternative to traditional chemical methods. nih.gov The use of ultrasound or microwave irradiation in conjunction with enzymatic catalysis can further enhance reaction rates and yields. nih.gov
The development of one-pot, multi-component reactions for the synthesis of the this compound scaffold is another key area of green chemistry research. nih.gov By combining several reaction steps into a single operation, these methods reduce waste, energy consumption, and the need for purification of intermediates. The ideal green synthesis of this compound would start from readily available, renewable starting materials and proceed with high atom economy to the final product.
Table 2: Key Green Chemistry Approaches for Indolizine Synthesis
| Approach | Description | Potential Application to this compound |
| Biocatalysis | Use of enzymes to catalyze reactions. nih.gov | Enzymatic cyclization to form the indolizine core under mild, aqueous conditions. nih.gov |
| Alternative Energy Sources | Microwave or ultrasound irradiation to accelerate reactions. nih.gov | Enhanced reaction rates and yields in the synthesis of the dicarboxylic acid. nih.gov |
| Green Solvents | Use of water, supercritical fluids, or bio-derived solvents. nih.gov | Performing key synthetic steps in environmentally friendly media. nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single step to form the product. nih.gov | One-pot synthesis of the this compound scaffold from simple precursors. nih.gov |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes that minimize the formation of byproducts. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,2-indolizinedicarboxylic acid derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like substituted pyridines or pyrroles. For example, 7-amino-3-benzoylindolizine-1,2-dicarboxylate derivatives are synthesized via condensation of benzoyl chloride with indolizine intermediates under reflux in ethanol, followed by purification via column chromatography. Reaction temperature (e.g., 70–80°C) and solvent choice (e.g., dimethylformamide or ethanol) critically affect yield and purity .
- Key Parameters : Monitor reaction progress using TLC, optimize catalyst loading (e.g., p-toluenesulfonic acid), and employ recrystallization for final purification .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the indolizine core. Infrared (IR) spectroscopy identifies carboxylic acid and ester functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns for validation. Cross-reference data with databases like NIST Chemistry WebBook for accuracy .
Q. How are antioxidant activities of this compound derivatives quantitatively assessed?
- Methodological Answer : Standard assays include:
- DPPH Radical Scavenging : Measure absorbance decay at 517 nm after adding test compounds.
- Nitric Oxide (NO) Scavenging : Quantify nitrite reduction using Griess reagent.
- Lipid Peroxidation Inhibition : Monitor malondialdehyde (MDA) formation in lipid membranes.
- Reducing Power Assay : Track Fe³⁺ to Fe²⁺ conversion via absorbance at 700 nm.
Results are compared to ascorbic acid or Trolox as positive controls .
Advanced Research Questions
Q. What mechanistic hypotheses explain the antioxidant activity disparities between this compound derivatives and standard antioxidants?
- Methodological Answer : Lower activity may stem from steric hindrance at the indolizine core or reduced electron-donating capacity of substituents. Computational studies (e.g., DFT calculations) can model HOMO-LUMO gaps to predict radical scavenging efficiency. Experimental validation via ESR spectroscopy may identify radical stabilization mechanisms .
Q. How can molecular docking and ADME studies enhance the design of this compound-based therapeutics?
- Methodological Answer :
- Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory applications). Validate binding poses with MD simulations.
- ADME : Apply SwissADME or pkCSM to predict bioavailability, LogP (lipophilicity), and blood-brain barrier permeability. Address Lipinski’s Rule of Five violations early in design .
- Data Integration : Cross-correlate in silico predictions with in vitro assays (e.g., Caco-2 permeability) for validation .
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardize Assays : Ensure consistent protocols (e.g., DPPH concentration, incubation time).
- Control Variability : Use identical cell lines or enzyme batches.
- Meta-Analysis : Aggregate data from multiple studies (e.g., via RevMan) to identify trends.
- Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups vs. bulky side chains) using QSAR models .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (solvent purity, temperature gradients) and analytical instrument calibration details. Share raw spectral data in supplementary materials .
- Literature Reviews : Use EPA risk assessment frameworks to structure searches (e.g., Boolean terms like "this compound AND antioxidant") across PubMed, SciFinder, and Web of Science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
